Cholecystokinin Octapeptide (1-5) (desulfated)

Descripción general

Descripción

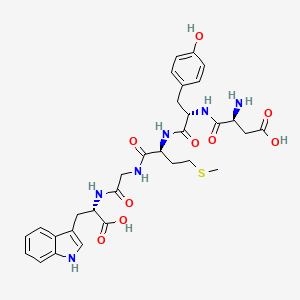

Cholecystokinin Octapeptide (1-5) (desulfated) is a peptide with the sequence Asp-Tyr-Met-Gly-Trp . It is also known as CCK-8 (1-5) (desulfated) and has a molecular weight of 670.7 . It is a synthetic desulfated octapeptide of cholecystokinin (CCK) .

Synthesis Analysis

The synthesis of Cholecystokinin Octapeptide (1-5) (desulfated) involves peptide screening, a research tool that pools active peptides primarily by immunoassay .Molecular Structure Analysis

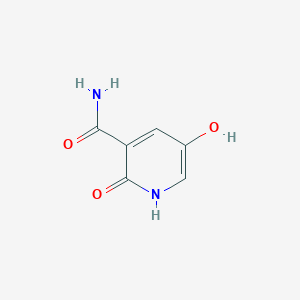

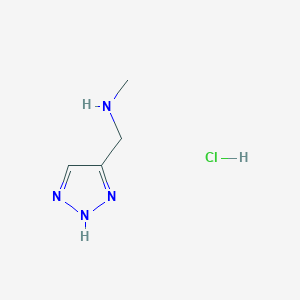

The molecular formula of Cholecystokinin Octapeptide (1-5) (desulfated) is C31H38N6O9S . The sequence of the peptide is Asp-Tyr-Met-Gly-Trp .Chemical Reactions Analysis

Cholecystokinin Octapeptide (1-5) (desulfated) is a synthetic desulfated octapeptide of cholecystokinin (CCK) . The exact chemical reactions involved in its synthesis are not specified in the available resources.Physical and Chemical Properties Analysis

The molecular weight of Cholecystokinin Octapeptide (1-5) (desulfated) is 670.7 and its molecular formula is C31H38N6O9S . It is stored at 2-8℃ .Aplicaciones Científicas De Investigación

Gastric Acid Secretion and Appetite Suppression

Gastric Acid Secretion : Studies have compared the effects of various gastrin-related compounds, including desulfated caerulein and the octapeptide of cholecystokinin, on acid secretion in dogs. Findings suggest that sulfation significantly influences the peptides' agonistic properties for gastric secretion, with desulfated forms showing varied effects on acid secretion rates (Gadacz & Way, 1972).

Appetite Suppression : Research into cholecystokinin octapeptide analogues, including desulfated versions, has provided insights into their effects on food intake in dogs, highlighting the importance of structural elements like the COOH-terminal amide group and the sulfate ester for the peptides' satiety-inducing properties (Inui et al., 1989).

Neurotransmitter Regulation

- Dopamine Binding Modulation : Research indicates that Cholecystokinin-octapeptide (CCK-8) can modulate the affinity and density of dopamine binding sites in rat striatal homogenates, suggesting a regulatory role for CCK-8 in dopamine systems. Desulfated CCK-8 showed reduced activity compared to CCK-8, highlighting the impact of sulfation on peptide activity (Murphy & Schuster, 1982).

Liver Metabolism and Biliary Excretion

- Hepatic Processing : Studies on the hepatic processing of cholecystokinin peptides, including CCK-8 and its desulfated form, reveal rapid biliary excretion and metabolism, suggesting specific pathways for the peptides' clearance and action within the liver (Gores, Miller, & LaRusso, 1986).

Muscle Contraction and Relaxation

- Alimentary Muscle Effects : Investigations into the effects of CCK-OP on human isolated alimentary muscle have shown that it induces concentration-dependent contractions in longitudinal and circular muscles, acting directly on these muscles at sites not involving muscarinic receptors (D'Amato, Stamford, & Bennett, 1990).

Neuronal Activity Modulation

- Nucleus Tractus Solitarius Neurons : The local application of CCK8 to neurons in the nucleus tractus solitarius (NTS) has been shown to have an inhibitory effect on spike discharges, suggesting a specific receptor mechanism for CCK8's action at this level of the central nervous system (Morin et al., 1983).

Mecanismo De Acción

Cholecystokinin Octapeptide (1-5) (desulfated)

, also known as L-Tryptophan, L-alpha-aspartyl-L-tyrosyl-L-methionylglycyl- , is a synthetic desulfated octapeptide of cholecystokinin . Here is an overview of its mechanism of action:

Target of Action

It is known to be a synthetic desulfated octapeptide of cholecystokinin .

Mode of Action

As a synthetic desulfated octapeptide of cholecystokinin, it may interact with cholecystokinin receptors .

Pharmacokinetics

It is soluble in dmso , which may influence its bioavailability.

Safety and Hazards

The safety data sheet for Cholecystokinin Octapeptide (1-5) (desulfated) suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O9S/c1-47-11-10-23(36-30(44)24(12-17-6-8-19(38)9-7-17)37-28(42)21(32)14-27(40)41)29(43)34-16-26(39)35-25(31(45)46)13-18-15-33-22-5-3-2-4-20(18)22/h2-9,15,21,23-25,33,38H,10-14,16,32H2,1H3,(H,34,43)(H,35,39)(H,36,44)(H,37,42)(H,40,41)(H,45,46)/t21-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDOKCNVHRLQKQ-LFBFJMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)

![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)

![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)

![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)